molecular formula C8H7ClO3S B047696 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 115010-11-2

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No.: B047696
CAS No.: 115010-11-2
M. Wt: 218.66 g/mol
InChI Key: RVWYPBARHGPULM-UHFFFAOYSA-N
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Scientific Research Applications

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It is explored for its potential use in the development of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as dangerous according to the GHS05 signal word . It has hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1-benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and sulfinyl or thiol compounds. These products have various applications in chemical synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the presence of the benzofuran ring, which imparts distinct chemical properties. Its ability to form stable sulfonamide bonds makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYPBARHGPULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379849
Record name 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115010-11-2
Record name 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,3-dihydrobenzofuran (6.0 g, 49.94 mmol) is added over 20 minutes to chlorosulfonic acid (29.09 g, 249.69 mmol) at -20° C. The reaction mixture is quenched by addition of ice followed by water (20 mL). The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried (Na2SO4), and the solvent is evaporated. The crude product is purified by silica gel chromatography (30% ethyl acetate/hexane) to give 2,3-dihydrobenzofuran-5-sulfonyl chloride (3.3 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29.09 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3.56 g (29.6 mmol) 2,3-dihydrobenzofuran was added to a slurry of 5.44 g (35.5 mmol) sulfur trioxide-N,N-dimethylformamide complex in 12 mL 1,2-dichloroethane under argon. The reaction was heated to 85° C. for 1 hour and then cooled to room temperature. Thionyl chloride (2.6 mL, 35.5 mmol, 1.2 eq) was added dropwise and the reaction was slowly heated over the course of one hour, by which time it had reached 75° C. The mixture was allowed to cool to room temperature and 100 mL of methylene chloride and 100 mL water were added. The organic extract was separated, dried over magnesium sulfate filtered and evaporated to afford 6.56 g (100%) of 2,3-dihydrobenzofuran-5-sulfonyl chloride as a tan oil. (TLC Rf chloroform/hexanes=1/1)
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To. 3.35 g of dimethylformamide, at 0° C. under an atmosphere of nitrogen, added 6.18 g of sulfuryl chloride. The mixture was stirred 15 min and treated with 4.69 g of 2,3-dihydrobenzofuran. The mixture was then heated at 100° C. for 1.5 h, cooled to about 40° C., poured onto ice, extracted with CH2Cl2, dried over MgSO4, filtered, and concentrated in vacuo. The residue was taken up in ethyl acetate, cooled to 5° C. for 16 h, and the resultant pink crystals collected by vacuum filtration to provide 6.12 g of the title product. TLC: Rf=0.41, 10% ethyl acetate in hexane. (1H)-NMR (CDCl3) consistent with structure.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
3.35 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Chlorosulphonic acid (43.4 g, 0.366 mol) in DCM (10 mL) was added to a cold solution (5° C.) of 2,3-dihydrobenzofuran (20 g, 0.166 mol) in DCM (200 mL). After the addition the reaction was left with stirring at room temperature overnight. The reaction mixture was quenched with water (150 mL) keeping the temperature below 10° C. The organic phase was separated and washed with an aqueous solution of NaHCO3 (13.9 g dissolved in 150 mL of water). The organic solvents were evaporated to yield the title compound as a solid residue 3.3 g (23%). 1H NMR 270 MHz (CDCl3) δ ppm 3.32 (t, J=8.91 Hz, 2H) 4.75 (t, J=8.91 Hz, 2H) 6.90 (d, J=9.15 Hz, 1H) 7.78-7.90 (m, 2H)
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
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2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
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Reactant of Route 6
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

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